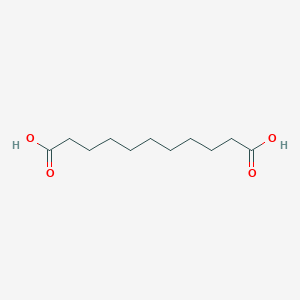
ウンデカン二酸
概要
説明
Undecanedioic acid, also known as azelaic acid, is a dicarboxylic acid with the chemical formula C9H18O4. It is a white, waxy solid that is insoluble in water and has a faint, unpleasant odor. It is found naturally in wheat, rye, and barley and is also produced synthetically. It is used in the manufacture of cosmetics, detergents, and pharmaceuticals, and is also used as an additive in food and beverages.
科学的研究の応用
ポリマーとコーティング
ウンデカン二酸は、ポリエステルとポリアミドの製造における構成単位として使用できます . さまざまなモノマーとの重合反応を起こし、所望の特性を持つポリマーを形成することができます . これらのポリマーは、コーティング、接着剤、およびエンジニアリングプラスチックに用途が見られます .
潤滑剤
ウンデカン二酸とその誘導体は、合成潤滑剤の製造に使用されています . アルコールと反応させてエステルを生成することができます。エステルは、優れた潤滑特性、熱安定性、および低揮発性を示します . これらの潤滑剤は、自動車、産業、航空宇宙用途で使用されています .
腐食防止剤
ウンデカン二酸は、石油とガス、金属加工、および水処理などのさまざまな業界で腐食防止剤として使用されています . 金属表面に保護膜を形成し、腐食性環境への暴露によって発生する腐食を防ぎます .
化学中間体
ウンデカン二酸は、医薬品、農薬、および特殊化学品など、さまざまな化合物の合成における化学中間体として役立ちます . 特定の官能基と特性を持つ誘導体を生成するために、さまざまな化学反応を起こすことができます
作用機序
Target of Action
Undecanedioic acid, a saturated medium-chain fatty acid, primarily targets fungal cells . It has been found to be particularly effective against dermatophytes, specifically Trichophyton rubrum . The compound’s antifungal properties are attributed to its interaction with critical fungal genes that are essential for virulence .
Mode of Action
Undecanedioic acid exerts its antifungal effects by modulating fungal metabolism . It affects the expression of fungal genes that are critical for virulence . This modulation leads to significant changes in pivotal processes such as cell wall assembly, membrane assembly, lipid metabolism, pathogenesis, and even mRNA processing .
Biochemical Pathways
The toxic effect of undecanedioic acid involves triggering oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis . The increased levels of reactive oxygen species (ROS) cause damage to the cell membrane and cell wall . This disruption of cellular structures and metabolic pathways is what impairs the viability of the fungal cells .
Result of Action
The result of undecanedioic acid’s action is the inhibition of fungal growth and proliferation . By damaging the cell wall and plasma membrane of fungi, it disrupts the integrity and function of these cells . This leads to the death of the fungal cells and the prevention of fungal infections .
Safety and Hazards
将来の方向性
Undecanedioic acid has important and extensive industrial applications. It is used in the production of special lubricants for aerospace and military industries, special materials for petroleum pipelines, automotive materials, high-grade plastic plasticizers, tire wear resistance agents, high-grade paint coatings, pharmaceuticals, pesticides and other fields . It shows promise as a novel therapeutic against fungal infections .
生化学分析
Biochemical Properties
Undecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in lipid metabolism. Undecanedioic acid can act as a substrate for acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. These derivatives are essential intermediates in fatty acid metabolism. Additionally, undecanedioic acid has been shown to modulate the activity of certain lipases, influencing lipid hydrolysis and synthesis .
Cellular Effects
Undecanedioic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, undecanedioic acid can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression related to lipid metabolism and inflammation. This activation can lead to changes in the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of undecanedioic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as PPARs, leading to their activation or inhibition. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. Additionally, undecanedioic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. By inhibiting this enzyme, undecanedioic acid can reduce the synthesis of fatty acids and promote their oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of undecanedioic acid can change over time. The stability and degradation of undecanedioic acid are important factors to consider. Studies have shown that undecanedioic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to undecanedioic acid has been observed to affect cellular function, including alterations in lipid metabolism and gene expression. These effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of undecanedioic acid can vary with different dosages in animal models. At low doses, undecanedioic acid has been shown to have beneficial effects on lipid metabolism and inflammation. At high doses, it can exhibit toxic or adverse effects. For example, high doses of undecanedioic acid can lead to liver toxicity and oxidative stress in animal models. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Undecanedioic acid is involved in several metabolic pathways, including fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase and acetyl-CoA carboxylase, influencing the synthesis and oxidation of fatty acids. Additionally, undecanedioic acid can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid metabolism. These interactions play a crucial role in maintaining cellular energy balance and lipid homeostasis .
Transport and Distribution
Within cells and tissues, undecanedioic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and subsequently transported to various cellular compartments. The localization and accumulation of undecanedioic acid can influence its activity and function. For instance, undecanedioic acid can accumulate in lipid droplets and mitochondria, where it participates in lipid metabolism and energy production .
Subcellular Localization
Undecanedioic acid exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, undecanedioic acid can be directed to mitochondria, where it plays a role in fatty acid oxidation and energy production. Additionally, undecanedioic acid can localize to lipid droplets, where it participates in lipid storage and metabolism .
特性
IUPAC Name |
undecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHHRRTOZQPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044862 | |
| Record name | Undecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid | |
| Record name | Undecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.1 mg/mL | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1852-04-6, 1052-04-6 | |
| Record name | Undecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNDECANEDIOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | undecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7059GFK8NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of undecanedioic acid?
A1: Undecanedioic acid has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. [, , ] [https://www.semanticscholar.org/paper/5c0fd224b903f78d96c5a7abcf9f92e80f9a5835, https://www.semanticscholar.org/paper/df158588e95d607f724287c2ce106c6064f7cfb7, https://www.semanticscholar.org/paper/fb2655d2af3134121c3eca17cbce7b6f2baded51]
Q2: What spectroscopic techniques are used to characterize undecanedioic acid?
A2: Researchers utilize a variety of spectroscopic methods to analyze undecanedioic acid. These include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying the acid, particularly after derivatization into methyl esters. [, , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the structure and study the behavior of the acid in solution. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is used to analyze the vibrational modes of the molecule, offering insights into its structure and interactions. [, , ]
Q3: How does undecanedioic acid behave in terms of polymorphism?
A3: Undecanedioic acid exhibits polymorphism, meaning it can exist in different crystalline forms. These forms differ in their physical properties, such as melting point and solubility. Researchers have identified several polymorphs, including α-like, β-like, and γ-form, each favored under specific crystallization conditions. [, ]
Q4: What applications of undecanedioic acid are related to its material properties?
A4: The unique properties of undecanedioic acid make it valuable for various applications. For instance, it serves as a precursor for synthesizing "odd-odd" nylons, a family of polymers known for their distinct thermal and mechanical characteristics. [, , ] Furthermore, undecanedioic acid finds use in formulating metal cutting fluids, where it contributes to the fluid's cooling, lubrication, cleaning, and anti-rust properties. []
Q5: Is computational chemistry used in research related to undecanedioic acid?
A6: Yes, computational techniques are valuable for studying undecanedioic acid. For instance, quantum chemistry calculations aid in understanding the conformational preferences of the molecule, helping to explain its polymorphic behavior. [] Computational tools can also be used to predict properties such as solubility and melting points of different polymorphs.
Q6: How do structural variations of undecanedioic acid impact its antifungal activity?
A7: While undecanedioic acid itself has shown antifungal activity [], its incorporation into silver(I) dicarboxylate complexes significantly enhances this activity. The chain length of the dicarboxylic acid ligand, including undecanedioic acid, influences the complex's structure and subsequently its antifungal potency. []
Q7: Are there any challenges with the stability of undecanedioic acid in formulations?
A8: One study highlights a stability concern regarding azelaic acid, a related dicarboxylic acid, in a liposomal formulation. The research identified the formation of an ethyl monoester of azelaic acid as an impurity during stability studies, suggesting potential reactivity with excipients. [, ] This finding underscores the importance of careful excipient selection and stability testing during the formulation development of products containing undecanedioic acid and related compounds.
Q8: How is the presence of undecanedioic acid typically determined and quantified?
A9: Various analytical techniques are employed to analyze undecanedioic acid. GC-MS is widely used, especially after converting the acid into volatile methyl esters. [, , , , ] This method allows for separating and identifying undecanedioic acid from other compounds in complex mixtures.
Q9: Is there evidence of undecanedioic acid's environmental impact?
A9: While the provided research doesn't explicitly address its environmental fate, undecanedioic acid, as an organic compound, is likely subject to biodegradation. Further research is necessary to assess its persistence, bioaccumulation potential, and overall ecological impact.
Q10: How is undecanedioic acid synthesized?
A11: Undecanedioic acid can be produced through various synthetic routes. One approach involves the chemo-enzymatic conversion of ricinoleic acid (12-hydroxyoleic acid), a naturally occurring fatty acid found in castor oil. This multi-step process involves biotransformation using engineered Escherichia coli strains followed by chemical modifications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






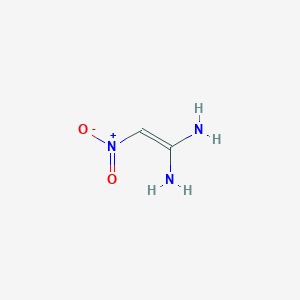
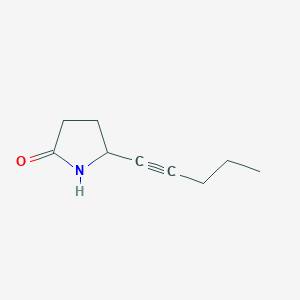




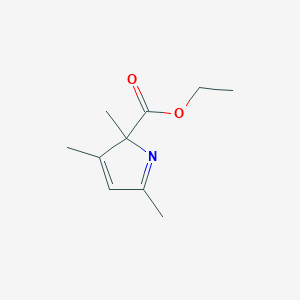
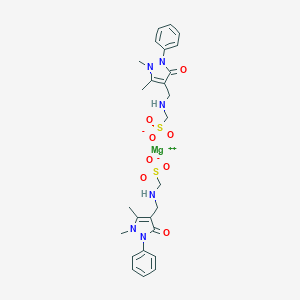
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)

